2-Trityl-1H-benzo[d]imidazole
Description
Significance of Substituted Heterocycles in Contemporary Chemical Research
The Benzimidazole (B57391) Core: A Versatile Scaffold in Organic and Inorganic Chemistry
The benzimidazole unit, first reported in 1872, is an amphoteric bicyclic heteroaromatic compound formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. apacsci.comresearchgate.net This electron-rich pharmacophore is a key structural component in numerous pharmacologically active agents. apacsci.comlongdom.org Its ability to participate in hydrogen bonding and coordination interactions, owing to its two nitrogen atoms, makes it a valuable scaffold for designing molecules that can bind to various biological macromolecules. apacsci.comevitachem.com The versatility of the benzimidazole core is further highlighted by its use in the synthesis of polycyclic systems with interesting photophysical properties for applications in optoelectronics and materials science. researchgate.net
Role of Sterically Demanding Substituents: The Triphenylmethyl (Trityl) Group in Molecular Design
The triphenylmethyl (trityl) group, (C₆H₅)₃C, is a bulky functional group widely employed in organic synthesis. ontosight.ai Its primary role is often as a protecting group for alcohols, amines, and thiols, where its steric bulk selectively shields these functional groups from unwanted reactions. total-synthesis.com The trityl group's significant size can also influence the stereochemistry of reactions, making it a valuable tool in the synthesis of complex molecules. ontosight.ai Beyond its use as a protecting group, the trityl cation is a stable carbocation that can act as an organic Lewis acid in various catalytic processes. thieme-connect.com The incorporation of the trityl group into a molecule can significantly impact its physical properties, such as increasing its hydrophobicity. total-synthesis.com
Research Context of 2-Trityl-1H-benzo[d]imidazole within Benzimidazole Derivatives
Within the vast family of benzimidazole derivatives, This compound represents a specific area of interest due to the unique combination of the benzimidazole scaffold and the sterically demanding trityl group at the 2-position. Research into 2-substituted benzimidazoles has been extensive, with many derivatives showing significant biological activities. longdom.orgarabjchem.org The introduction of the bulky trityl group at this position is expected to significantly influence the compound's conformation, reactivity, and potential for intermolecular interactions. This makes This compound a subject of interest for fundamental chemical studies, including investigations into its synthesis, structure, and spectroscopic properties.
Chemical Profile of this compound
| Property | Value |
| Chemical Formula | C₂₆H₂₀N₂ |
| Molecular Weight | 360.45 g/mol |
| CAS Number | 14483-88-6 |
Synthesis and Characterization
The synthesis of This compound can be achieved through the condensation reaction of o-phenylenediamine (B120857) with an appropriate trityl-containing reactant. A common method involves the reaction of o-phenylenediamine with triphenylacetic acid or its derivatives under dehydrating conditions. nih.gov Another approach could involve the reaction with trityl chloride, although the specific conditions for this direct C-C bond formation at the 2-position of benzimidazole would require careful optimization. evitachem.com
Spectroscopic techniques are crucial for the characterization of This compound .
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole core and the three phenyl rings of the trityl group. The protons on the benzo- part of the benzimidazole would typically appear as a complex multiplet, while the trityl protons would likely appear as a large multiplet in the aromatic region. The N-H proton of the imidazole ring would give a characteristic signal that may be broad and its chemical shift can be solvent-dependent. mdpi.com
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule, including the quaternary carbon of the trityl group and the C2 carbon of the benzimidazole ring.
Mass Spectrometry: This technique would be used to confirm the molecular weight of the compound.
Structural Aspects
The molecular structure of This compound is defined by the planar benzimidazole ring system and the three-dimensional, propeller-like arrangement of the phenyl rings of the trityl group. The bond connecting the trityl group to the C2 position of the benzimidazole ring allows for rotation, which can lead to different conformational isomers.
Synthetic Methodologies and Precursor Chemistry of this compound
The synthesis of this compound involves strategic chemical transformations centered on the construction of the benzimidazole core and the introduction of the bulky trityl (triphenylmethyl) substituent at the C2 position. The methodologies employed draw from established principles of heterocyclic chemistry, leveraging precursor molecules that facilitate the formation of the final intricate structure. This article explores the primary synthetic routes, including strategies for ring construction, methods for introducing the C2-trityl group, and the pertinent role of trityl groups in protecting group chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-trityl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2/c1-4-12-20(13-5-1)26(21-14-6-2-7-15-21,22-16-8-3-9-17-22)25-27-23-18-10-11-19-24(23)28-25/h1-19H,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVJRUUKFBUIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 2 Trityl 1h Benzo D Imidazole
Reactivity of the Benzimidazole (B57391) N-H Moiety
The presence of a pyrrole-like nitrogen atom (-NH-) in the imidazole (B134444) ring imparts acidic character, making it a primary site for functionalization.
The deprotonated benzimidazole nitrogen acts as a potent nucleophile, readily participating in N-alkylation and N-arylation reactions. These reactions are fundamental for introducing diverse substituents at the N-1 position, which can significantly influence the molecule's biological and chemical properties. nih.gov
N-Alkylation: The N-H proton can be removed by a suitable base, and the resulting anion can be alkylated with various alkyl halides or other electrophiles. Studies on benzimidazole scaffolds show that N-alkylation can be achieved with reagents like ketonic Mannich bases. researchgate.net The choice of solvent and base is crucial for optimizing reaction yields and preventing side reactions. For instance, a series of N-1 alkylated benzimidazole derivatives have been synthesized to explore their antiviral properties, highlighting the importance of this functionalization. nih.gov
N-Arylation: The introduction of an aryl group at the N-1 position is typically more challenging and often requires metal catalysis. Copper-catalyzed and palladium-catalyzed N-arylation reactions are common methods for forming the N-aryl bond in benzimidazole systems. researchgate.netrsc.orgbenthamscience.com These reactions involve the coupling of the benzimidazole with an aryl halide or triflate. While imidazole itself can be N-arylated, the bulky trityl group at the C2 position in 2-Trityl-1H-benzo[d]imidazole may sterically hinder the approach of the arylating agent, potentially requiring modified reaction conditions. nih.gov
| Reaction Type | Reagents/Catalysts | Substrate Example | Product Type | Ref. |
| N-Alkylation | Alkyl Halides, Base | Benzimidazole | 1-Alkylbenzimidazole | nih.gov |
| N-Alkylation | Ketonic Mannich Bases | Benzimidazole | 1-(3-Oxopropyl)benzimidazole | researchgate.net |
| N-Arylation | Aryl Halide, Pd-catalyst | Benzimidazole | 1-Arylbenzimidazole | rsc.org |
| N-Arylation | 2-Iodoaniline, Cu-catalyst | Trichloroacetonitrile | 2-(Trichloromethyl)-1-aryl-1H-benzo[d]imidazole | researchgate.net |
Beyond alkylation and arylation, the N-H moiety can undergo various other functionalizations.
N-Acylation: The nitrogen can be acylated using acyl chlorides or anhydrides in the presence of a base. For example, benzoylation has been used in the synthesis of various benzimidazole derivatives. researchgate.net This reaction introduces a carbonyl group, which can serve as a handle for further synthetic modifications.
N-Sulfonylation: Reaction with sulfonyl chlorides, such as arylsulfonyl chlorides, yields N-sulfonylated benzimidazoles. researchgate.net This functionalization is significant as it can alter the electronic properties of the benzimidazole ring and is used to synthesize compounds with specific electronic or biological characteristics. researchgate.net
Reactions Involving the Trityl Group
The trityl (triphenylmethyl) group at the C2 position is a defining feature of the molecule, profoundly influencing its reactivity and serving as a key protecting group.
The most significant characteristic of the trityl group is its substantial steric bulk. Composed of three phenyl rings attached to a single carbon, it occupies a large volume of space. This steric hindrance can:
Direct N-Functionalization: In unsymmetrical benzimidazoles, a bulky C2-substituent can influence the regioselectivity of N-alkylation or N-arylation.
Hinder Reactions: The group can impede the approach of reagents to the adjacent N-1 position and the peri-positions (C4 and C7) of the benzene (B151609) ring.
Promote Selectivity: The large size of the trityl group is exploited in protecting group chemistry to selectively functionalize less hindered positions in a molecule. total-synthesis.com For example, it allows for the selective protection of primary alcohols over more sterically crowded secondary alcohols. total-synthesis.com
Electronically, the trityl group is generally considered to be electron-donating through induction, although its effects are often overshadowed by its steric properties.
The trityl group is widely used as a protecting group for amines, alcohols, and thiols precisely because it can be removed under specific, often mild, conditions. The stability of the trityl cation is a key factor in its cleavage mechanisms. total-synthesis.com
Acid-Catalyzed Cleavage: The most common method for deprotecting a trityl group is through treatment with acid. The reaction proceeds via protonation of the heteroatom (in this case, the N-1 nitrogen, after tautomerization or on the N-3 nitrogen) followed by the departure of the highly stable trityl cation. total-synthesis.com Various acids can be employed, with the reaction rate depending on the acid strength and the electronic nature of the trityl group itself. nih.govnih.gov For instance, electron-donating groups like methoxy (B1213986) on the phenyl rings of the trityl group significantly increase the rate of acidic cleavage. total-synthesis.com
Photocatalytic Cleavage: Modern methods have been developed for trityl group removal under neutral conditions, which is advantageous for substrates sensitive to acid. A visible-light-mediated photocatalytic method can cleave trityl groups, proceeding through the generation of a triphenylmethyl radical. organic-chemistry.org This approach offers orthogonality to traditional acid-labile protecting groups. organic-chemistry.org
| Cleavage Method | Reagents/Conditions | Key Intermediate | Advantages | Ref. |
| Acid-Catalyzed | Trifluoroacetic acid (TFA) in DCM | Trityl cation | Fast, efficient | nih.govnih.gov |
| Acid-Catalyzed | 80% Acetic Acid | Trityl cation | Milder than TFA | total-synthesis.com |
| Metal-Mediated | Indium metal in refluxing methanol | Not specified | Selective, orthogonal | thieme.de |
| Photocatalytic | Visible light, photoredox catalyst | Triphenylmethyl radical | pH-neutral, mild | organic-chemistry.org |
Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Benzimidazole Ring System
The benzene portion of the benzimidazole ring system can undergo aromatic substitution reactions, though the reactivity is influenced by the fused imidazole ring and the C2-trityl substituent.
Electrophilic Aromatic Substitution (EAS): The benzimidazole ring system is generally susceptible to electrophilic attack. The imidazole ring acts as an activating group, directing incoming electrophiles to the 4, 5, 6, and 7 positions. globalresearchonline.net However, substitution typically occurs preferentially at the 5- and 6-positions due to electronic factors and lesser steric hindrance. An example of this is the nitration of 1H-benzo[d]imidazole-2-thiol, which yields the 5-nitro derivative. nih.gov In the case of this compound, the bulky trityl group could sterically hinder attack at the 4- and 7-positions, further favoring substitution at the 5- and 6-positions.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the benzimidazole ring is significantly less common than electrophilic substitution. globalresearchonline.net Such reactions generally require the presence of strong electron-withdrawing groups (e.g., -NO2) on the benzene ring to activate it towards nucleophilic attack. nih.govnih.gov For example, intramolecular SNAr has been observed in 2-(2-nitrophenyl)-1H-benzimidazoles. nih.gov Similarly, the synthesis of certain benzimidazole precursors utilizes an SNAr reaction on a chloro-nitro-substituted benzene ring. nih.gov Therefore, this compound itself is not expected to undergo SNAr unless it is first functionalized with suitable activating groups.
Reductive and Oxidative Transformations
The chemical behavior of this compound under reductive and oxidative conditions is primarily dictated by the reactivity of its two principal components: the trityl (triphenylmethyl) group and the benzimidazole core. While specific literature detailing these transformations for this exact molecule is limited, its reactivity can be inferred from the well-established chemistry of these functional moieties.
Reductive Transformations
The benzimidazole ring is generally a robust aromatic system, resistant to reduction under mild conditions. Catalytic hydrogenation, for instance, typically requires forcing conditions to reduce the benzene portion of the benzimidazole core, leading to tetrahydro- or hexahydrobenzimidazoles.
The most probable site of reductive transformation in this compound is the cleavage of the C-N bond connecting the trityl group to the benzimidazole ring, a process known as detritylation. This can be achieved under various reductive conditions, particularly those involving acid.
Reductive Cleavage of the Trityl Group:
The trityl group is well-known as an acid-labile protecting group. In the presence of a protic acid, the nitrogen atom of the imidazole ring is protonated, which facilitates the cleavage of the C-N bond to form a highly stable trityl cation and the parent 1H-benzo[d]imidazole. The addition of a reducing agent, such as a silane, can then reduce the liberated trityl cation.
A common reagent used for this purpose is triisopropylsilane (B1312306) (TIS) in the presence of an acid like trifluoroacetic acid (TFA). TIS acts as a hydride donor to the trityl cation, irreversibly driving the cleavage reaction to completion.
Another method for reductive detritylation involves the use of dissolving metal reduction. For N-tritylated amines, treatment with lithium powder in the presence of a catalytic amount of an electron carrier like naphthalene (B1677914) can effect the cleavage of the trityl group.
The following table summarizes the expected reductive transformations of this compound based on the known reactivity of its components.
| Reagents and Conditions | Expected Transformation | Products | Notes |
| H₂, Pd/C, High Pressure/Temperature | Reduction of the benzimidazole ring | 2-Trityl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole and/or 2-Trityl-hexahydro-1H-benzo[d]imidazole | Requires vigorous conditions; the trityl group is likely to remain intact. |
| TFA, Triisopropylsilane (TIS) | Reductive detritylation | 1H-benzo[d]imidazole, Triphenylmethane | The trityl cation formed upon acid cleavage is reduced by TIS. |
| Li, Naphthalene (catalytic) | Reductive detritylation | 1H-benzo[d]imidazole, Triphenylmethane | Effective for the cleavage of N-trityl groups. |
Oxidative Transformations
The trityl group is generally stable towards a wide range of oxidizing agents due to the absence of easily oxidizable functional groups. Conversely, while the benzimidazole ring is a stable aromatic system, it can undergo oxidation under more forceful conditions.
Oxidation of the Benzimidazole Ring:
Vigorous oxidation of the benzimidazole core, for instance with strong oxidizing agents like potassium permanganate (B83412) or chromic acid, can lead to the degradation of the benzene ring. This typically results in the formation of imidazole-4,5-dicarboxylic acid. The trityl group at the 2-position is expected to be stable under these conditions, potentially yielding 2-Trityl-1H-imidazole-4,5-dicarboxylic acid, although this specific reaction has not been reported.
It is important to note that many synthetic routes to benzimidazoles involve oxidative cyclization of precursors like o-phenylenediamines and aldehydes. However, these conditions are applied during the formation of the ring system and are not representative of the oxidative stability of the pre-formed this compound.
The table below outlines the anticipated oxidative transformations.
| Reagents and Conditions | Expected Transformation | Probable Products | Notes |
| Mild Oxidizing Agents (e.g., m-CPBA, H₂O₂) | No reaction | This compound | The benzimidazole ring and trityl group are generally resistant to mild oxidation. |
| Strong Oxidizing Agents (e.g., KMnO₄, CrO₃) | Oxidation of the benzene ring | 2-Trityl-1H-imidazole-4,5-dicarboxylic acid | Requires harsh conditions; leads to cleavage of the benzene portion of the benzimidazole core. |
Coordination Chemistry and Metal Complexes of 2 Trityl 1h Benzo D Imidazole
2-Trityl-1H-benzo[d]imidazole as a Ligand in Transition Metal Chemistry
This compound presents a unique combination of a classic N-donor site and a significant steric controller. The benzimidazole (B57391) moiety provides the coordination site, while the bulky trityl group plays a crucial role in dictating the structural landscape of the resulting metal complexes.
The benzimidazole ring contains two nitrogen atoms with different electronic environments: an acidic pyrrole-type nitrogen (N1) bearing a hydrogen atom, and a basic pyridine-type nitrogen (N3) with a lone pair of electrons in an sp² hybrid orbital. researchgate.netresearchgate.net In coordination with transition metals, this compound typically functions as a monodentate ligand, coordinating through the more basic pyridine-type nitrogen atom (N3). jocpr.com This coordination is facilitated by the readily available lone pair of electrons on this nitrogen, which can form a stable coordinate covalent bond with an empty d-orbital of a transition metal ion. researchgate.netresearchgate.net While the N1-H proton can be deprotonated to create an anionic benzimidazolate ligand that could potentially bridge metal centers, the neutral ligand predominantly coordinates in a monodentate fashion via the N3 atom.
The most defining characteristic of the this compound ligand is the presence of the voluminous trityl group. researchgate.nettotal-synthesis.com This group, consisting of three phenyl rings attached to a central carbon, exerts profound steric hindrance, which is a critical factor in controlling the formation and structure of metal complexes. total-synthesis.comacs.org
Coordination Geometry: The steric bulk of the trityl group can prevent the close approach of other ligands or solvent molecules to the metal center. This often results in complexes with lower coordination numbers than would be observed with less hindered ligands. researchgate.net For instance, a metal ion that might typically adopt an octahedral (six-coordinate) geometry could be forced into a tetrahedral (four-coordinate) or trigonal bipyramidal (five-coordinate) geometry. researchgate.net Furthermore, the steric repulsion between adjacent bulky ligands can cause significant distortions from idealized geometries, affecting bond angles and lengths around the metal center. researchgate.net
Stoichiometry: The sheer size of the trityl group limits the number of this compound ligands that can bind to a single metal ion. This steric constraint often dictates a 1:1 or 1:2 metal-to-ligand stoichiometry, whereas smaller benzimidazole ligands might form 1:3 or 1:4 complexes. This effect is crucial in synthetic design, allowing for the predictable formation of complexes with specific stoichiometries. nih.gov The steric hindrance can also be exploited to stabilize monomeric species by preventing dimerization or polymerization that might otherwise occur. researchgate.net
Synthesis of Coordination Compounds
The synthesis of coordination compounds involving this compound generally follows established methods for forming metal-ligand complexes, adapted to accommodate the specific properties of the ligand and metal precursors.
The preparation of metal complexes with this compound involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Zinc Complexes: Zinc(II) complexes can be readily synthesized by reacting this compound with zinc salts such as zinc chloride (ZnCl₂) or zinc acetate (B1210297) (Zn(OAc)₂). ajol.infonih.govajol.info The reaction is typically carried out in an alcohol solvent like ethanol (B145695) or methanol, often with gentle heating to ensure the dissolution of reactants and to promote complex formation. nih.govmdpi.com The resulting complexes often precipitate from the reaction mixture upon cooling.
Cadmium Complexes: The synthesis of cadmium(II) complexes follows a similar methodology. Cadmium(II) salts like cadmium chloride (CdCl₂) or cadmium acetate (Cd(OAc)₂) are common starting materials. nih.govsemanticscholar.org The reaction is generally performed in a solution phase, with ethanol being a frequently used solvent. The mixture is often refluxed to drive the reaction to completion. nih.gov
Iridium Complexes: Iridium(III) complexes, known for their applications in photophysics, are typically prepared from an iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O) precursor. The synthesis often involves reacting the iridium precursor with the benzimidazole ligand in a high-boiling solvent mixture, such as 2-ethoxyethanol (B86334) and water, under an inert atmosphere. This reaction may require prolonged heating at elevated temperatures to form the kinetically robust iridium-nitrogen bond. nih.govnih.gov
Two primary synthetic methodologies are employed for the preparation of these coordination compounds:
Solution-Phase Synthesis: This is the most common and straightforward approach. It involves dissolving the metal salt and the this compound ligand in a suitable solvent and allowing them to react at room temperature or with heating (reflux). nih.govroyalsocietypublishing.org The product can be isolated by filtration if it precipitates, or by evaporation of the solvent. This method is versatile and allows for easy control of reaction conditions such as temperature and stoichiometry. nih.govnih.gov
Solvothermal Synthesis: This technique involves carrying out the synthesis in a sealed vessel, such as a Teflon-lined autoclave, at temperatures above the boiling point of the solvent. The increased temperature and pressure can facilitate the formation of highly crystalline products that are difficult to obtain under standard conditions. researchgate.net This method is particularly advantageous for growing single crystals suitable for X-ray diffraction analysis, which is crucial for unambiguous structural determination.
Electronic and Geometric Properties of this compound Metal Complexes:Information regarding the coordination geometry, electronic spectra, and other electronic or geometric properties of metal complexes with this ligand could not be found.
Therefore, the requested article cannot be generated at this time due to the absence of primary research data on the specified compound.
Computational and Theoretical Studies of 2 Trityl 1h Benzo D Imidazole
Density Functional Theory (DFT) Calculations on Molecular Structure and Conformation
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Trityl-1H-benzo[d]imidazole, DFT calculations are instrumental in determining its most stable three-dimensional structure.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| C-N (imidazole) bond length | ~1.38 Å |
| C=N (imidazole) bond length | ~1.32 Å |
| C-C (benzimidazole) bond length | ~1.40 Å |
| C-C (trityl) bond length | ~1.54 Å |
| N-C-N bond angle (imidazole) | ~107° |
| C-C-C bond angle (phenyl) | ~120° |
Electronic Structure Analysis and Frontier Molecular Orbitals (FMO)
The electronic properties of a molecule are governed by the distribution of its electrons in various molecular orbitals. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining a molecule's reactivity and electronic transitions wikipedia.orglibretexts.orgwikipedia.org.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole (B57391) moiety, which can act as an electron donor. Conversely, the LUMO is likely to be distributed over the entire molecule, including the trityl group's phenyl rings, which can act as electron acceptors libretexts.orglibretexts.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive wikipedia.org. Computational studies on various benzimidazole derivatives have shown that the nature and position of substituents significantly influence the HOMO-LUMO gap researchgate.netnih.gov. The electron-donating or withdrawing nature of the substituent can raise or lower the energy levels of the frontier orbitals, thereby tuning the electronic properties of the entire molecule.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -5.5 to -6.5 |
| LUMO | -1.0 to -2.0 |
Note: These are estimated energy ranges based on computational studies of similar aromatic heterocyclic compounds. The actual values for this compound would require specific DFT calculations.
Prediction of Reactivity and Reaction Pathways
Computational methods can predict the reactivity of a molecule by analyzing its electronic properties. The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack nih.govmdpi.comresearchgate.net. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the imidazole (B134444) ring, indicating these are the most probable sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the N-H proton of the imidazole ring.
Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity nih.govresearchgate.net. A lower chemical hardness and higher softness value would indicate greater reactivity. These computational predictions are vital for understanding the molecule's behavior in chemical reactions and for designing new synthetic pathways.
Ligand Field Theory and Computational Modeling of Metal Coordination
Benzimidazole and its derivatives are known to be excellent ligands for a variety of metal ions due to the presence of donor nitrogen atoms researchgate.netnih.govjocpr.com. The coordination chemistry of this compound can be investigated using a combination of Ligand Field Theory (LFT) and computational modeling.
LFT provides a theoretical framework for understanding the electronic structure and properties of metal complexes libretexts.org. Computational modeling, often employing DFT, can be used to predict the geometry of the metal complexes, the nature of the metal-ligand bonding, and the resulting electronic and magnetic properties. The bulky trityl group in this compound would likely play a significant role in determining the coordination geometry and the number of ligands that can bind to a metal center. It is plausible that this ligand would favor the formation of complexes with lower coordination numbers due to steric hindrance. Computational simulations can model the interaction of the benzimidazole nitrogen atoms with various metal ions, providing insights into the stability and structure of the resulting coordination compounds sns.it.
Spectroscopic Property Simulations (e.g., NMR, UV-Vis)
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For this compound, DFT calculations can simulate its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.
Simulated ¹H and ¹³C NMR spectra can be generated using the Gauge-Including Atomic Orbital (GIAO) method. These theoretical spectra can aid in the assignment of experimental chemical shifts and provide a deeper understanding of the molecule's structure in solution niscpr.res.insemanticscholar.org. The calculated chemical shifts would be sensitive to the molecule's conformation, particularly the rotation of the trityl group.
Time-Dependent Density Functional Theory (TD-DFT) is commonly used to simulate UV-Vis absorption spectra nih.govresearchgate.net. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, the UV-Vis spectrum is expected to show characteristic π-π* transitions associated with the benzimidazole core and the phenyl rings of the trityl group. The simulated spectrum can help in understanding the electronic structure and the nature of the excited states of the molecule.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Advanced Applications and Functional Roles of 2 Trityl 1h Benzo D Imidazole and Its Derivatives
Development in Materials Science
Polymer Chemistry and Supramolecular Assemblies
Detailed research findings on how the trityl group on the benzimidazole (B57391) ring influences polymer chain packing, morphology, and the resulting mechanical and thermal properties are not available. Similarly, there is a lack of data on the specific supramolecular assemblies formed by 2-Trityl-1H-benzo[d]imidazole, including their structure and properties.
Advanced Chemical Sensing and Recognition
No specific examples or data could be found that demonstrate the use of this compound or its derivatives as a key component in chemical sensors. Research detailing its role in molecular recognition, the types of analytes it can detect, and its sensing performance characteristics is not present in the available literature.
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research on 2-Trityl-1H-benzo[d]imidazole will likely focus on moving beyond traditional condensation reactions, which may require harsh conditions or produce significant waste. The emphasis is shifting towards sustainable and atom-economical synthetic strategies.
Key areas of exploration include:
Catalytic Innovations: Research is anticipated to explore novel catalysts that can facilitate the synthesis under milder conditions. This includes the use of metal-based catalysts, such as ruthenium(II) complexes, and nanoparticle catalysts like zinc oxide (ZnO) nanoparticles, which have demonstrated high efficiency in the formation of benzimidazole (B57391) derivatives. nih.govresearchgate.net These catalysts can offer benefits such as reduced reaction times and higher yields. nih.gov
Green Chemistry Approaches: The adoption of green chemistry principles is paramount. This involves utilizing environmentally friendly solvents like water or ethanol (B145695) and exploring energy-efficient techniques such as microwave-assisted synthesis. researchgate.net Microwave irradiation, in particular, has been shown to accelerate the synthesis of bis-benzimidazoles, suggesting its potential applicability for trityl-substituted analogues. researchgate.net
Mechanism-Driven Synthesis: A deeper understanding of the reaction mechanism, potentially aided by computational studies, can lead to more rational and efficient synthetic designs. For instance, understanding the role of intermediates in nanoparticle-catalyzed reactions can allow for the optimization of reaction conditions to maximize product yield and purity. nih.gov
Table 1: Comparison of Synthetic Approaches for Benzimidazole Derivatives
| Feature | Traditional Methods | Emerging Sustainable Methods |
|---|---|---|
| Catalyst | Often requires stoichiometric strong acids or oxidizing agents. | Use of recyclable catalysts (e.g., ZnO NPs, Ru(II) complexes). nih.govresearchgate.net |
| Solvents | High-boiling point organic solvents. | Green solvents (e.g., ethanol, water). nih.gov |
| Energy Input | Conventional heating, often for extended periods. | Microwave irradiation to reduce reaction times. researchgate.net |
| Byproducts | Can generate significant chemical waste. | Higher atom economy, minimizing waste. |
| Reaction Conditions | Often harsh (e.g., high temperatures, strong acids). | Milder reaction conditions. nih.gov |
Design of New Ligand Architectures for Advanced Catalysis
The benzimidazole scaffold is a well-established component of ligands in coordination chemistry and catalysis. The presence of the sterically demanding trityl group in this compound offers unique opportunities for designing novel ligand architectures with tailored catalytic properties.
Future research in this area will likely focus on:
Homogeneous Catalysis: By functionalizing the phenyl rings of the trityl group or the benzimidazole core, new polydentate ligands can be designed. These ligands can coordinate with various transition metals to form catalysts for a range of organic transformations. The steric bulk of the trityl group can create a specific chiral pocket around the metal center, potentially enabling highly selective asymmetric catalysis.
Tuning Electronic and Steric Properties: Systematic modification of the trityl and benzimidazole moieties will allow for the fine-tuning of the ligand's electronic and steric properties. This control is crucial for optimizing the activity and selectivity of the corresponding metal catalysts for specific chemical reactions.
Integration into Hybrid Organic-Inorganic Materials
The development of hybrid materials that combine the properties of organic molecules with inorganic frameworks is a rapidly growing field. This compound is a promising candidate for incorporation into such materials, creating composites with novel functionalities.
Emerging opportunities include:
Sol-Gel Materials: Imidazole (B134444) derivatives have been successfully doped into organic-inorganic hybrid (OIH) sol-gel matrices. semanticscholar.orgnih.gov The resulting materials exhibit interesting optical properties and can be used to create sensitive membranes for sensor applications. semanticscholar.org The bulky trityl group could influence the dispersion and interaction of the benzimidazole core within the inorganic matrix, potentially enhancing thermal stability and modulating the material's optical response. semanticscholar.org
Functionalized Surfaces: Covalent attachment of this compound derivatives to inorganic surfaces, such as silica or metal oxides, can create functionalized materials for chromatography, sensing, or heterogeneous catalysis. The trityl group can act as a spacer, preventing aggregation and ensuring the accessibility of the benzimidazole unit.
Conductive Polymers: Integration into conductive polymer matrices could be explored. The benzimidazole core can contribute to the electronic properties of the material, while the trityl group can improve solubility and processability, leading to new materials for organic electronics.
Table 2: Potential Components of this compound-Based Hybrid Materials
| Component | Material Example | Role of this compound | Potential Application |
|---|---|---|---|
| Inorganic Matrix | Sol-gel (e.g., silica-based) | Functional dopant, influencing optical and thermal properties. semanticscholar.org | Optical sensors, protective coatings. |
| Metal Nanoparticles | Gold or Silver Nanoparticles | Surface ligand to prevent aggregation and functionalize the surface. | Targeted drug delivery, sensing. |
| Conductive Polymer | Polythiophene, Polyaniline | Dopant to enhance processability and tune electronic properties. | Organic light-emitting diodes (OLEDs), transistors. |
Advanced Spectroscopic Probes and Imaging Agents
The inherent fluorescence of the benzimidazole core makes it an attractive scaffold for the development of molecular probes and imaging agents. The trityl group provides a large, modifiable substituent that can be used to tune the molecule's properties for specific applications.
Future research will likely pursue:
Fluorescent Chemosensors: The imidazole ring's amphoteric nature makes it sensitive to pH changes. nih.gov Derivatives of this compound could be developed as fluorimetric pH sensors. Furthermore, functionalization of the trityl group could introduce specific binding sites for detecting metal ions or other small molecules, leading to highly selective chemosensors. nih.gov
PET and SPECT Imaging Agents: The benzimidazole and imidazole scaffolds are being explored for developing molecular tracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. nih.govgcu.ac.uk By incorporating a radionuclide, such as ¹⁸F, into one of the phenyl rings of the trityl group, this compound could be transformed into a PET imaging agent. nih.govmdpi.com Such agents are valuable for non-invasively assessing biological processes, including tumor hypoxia. mdpi.com
Cellular Imaging: The lipophilic nature of the trityl group may facilitate cell membrane permeability. This property, combined with the fluorescence of the benzimidazole core, could be exploited to develop new probes for cellular imaging, allowing for the visualization of specific organelles or biological events within living cells.
Theoretical Predictions for Enhanced Functionality
Computational chemistry provides powerful tools for predicting the properties of molecules and guiding experimental research. Theoretical studies on this compound and its derivatives can accelerate the discovery of new applications.
Key areas for theoretical investigation include:
DFT Calculations: Density Functional Theory (DFT) can be used to investigate the molecular structure, electronic properties, and reactivity of novel derivatives. nih.gov These calculations can predict how substitutions on the trityl or benzimidazole moieties will affect the molecule's functionality, for example, by altering its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov
Spectroscopic Property Prediction: Computational methods can accurately predict vibrational (IR and Raman) and electronic (UV-Vis) spectra. mdpi.comresearchgate.net This is crucial for characterizing newly synthesized compounds and understanding their photophysical properties, which is essential for designing advanced spectroscopic probes. researchgate.net
Molecular Docking: For applications in medicinal chemistry, molecular docking studies can predict the binding affinity and mode of interaction of this compound derivatives with biological targets such as enzymes or receptors. This can guide the design of more potent and selective therapeutic agents. nih.gov
Table 3: Application of Theoretical Methods to this compound Research
| Theoretical Method | Predicted Properties | Relevance to Application |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reactivity descriptors. nih.gov | Design of catalysts, electronic materials, and reactive probes. |
| Time-Dependent DFT (TD-DFT) | Excited states, UV-Vis absorption and emission spectra. mdpi.com | Development of fluorescent probes and imaging agents. |
| Vibrational Frequency Analysis | IR and Raman spectra. researchgate.net | Structural confirmation and characterization of new compounds. |
| Molecular Docking | Binding affinity and orientation with biological targets. nih.gov | Rational design of potential therapeutic agents. |
Conclusion
Summary of Key Research Findings and Methodological Advancements
Research into 2-Trityl-1H-benzo[d]imidazole is situated within the extensive and dynamic field of benzimidazole (B57391) chemistry. The primary significance of this specific compound lies in the incorporation of a trityl (triphenylmethyl) group at the 2-position of the benzimidazole core. The trityl group is a sterically bulky moiety, well-established in organic synthesis as a protecting group, particularly for amines. Its presence on the benzimidazole scaffold suggests its principal role as a synthetic intermediate, where the trityl group can be selectively removed to facilitate further chemical transformations.
Methodological advancements in the broader synthesis of benzimidazole derivatives have largely focused on improving efficiency, yield, and environmental sustainability. Traditional methods often involve the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or aldehyde under harsh dehydrating conditions. Modern approaches have evolved to include the use of novel catalysts, such as zinc oxide nanoparticles (ZnO-NPs) or Ruthenium(II) complexes, and the application of green chemistry principles like microwave-assisted synthesis. These advanced methodologies offer benefits such as shorter reaction times, higher yields, and the use of recyclable catalysts, which are applicable to the synthesis of complex derivatives like this compound.
While specific research on the biological activity of this compound is not extensively detailed, the benzimidazole core is a well-known pharmacophore present in numerous compounds with diverse therapeutic applications, including anticancer, antimicrobial, and antifungal agents. Research on various substituted benzimidazoles has shown that the nature and position of the substituent dramatically influence biological activity. The bulky trityl group at the C2 position would significantly alter the molecule's steric and electronic properties, which could be leveraged in the design of new therapeutic agents or molecular probes.
Broader Impact and Future Outlook for this compound Research
The broader impact of this compound is primarily as a versatile building block in synthetic and medicinal chemistry. The strategic use of the trityl group as a protecting or directing group allows for complex molecular architectures to be assembled around the benzimidazole core. This is particularly relevant in the development of novel pharmaceuticals, where the benzimidazole scaffold is a privileged structure.
The future outlook for research involving this compound is promising and multifaceted. Key areas for future investigation include:
Exploration as a Synthetic Intermediate: Future work will likely focus on leveraging this compound in the multi-step synthesis of complex, biologically active molecules. The selective deprotection of the trityl group can unmask the 2-position of the benzimidazole for further functionalization, enabling the creation of novel derivatives for drug discovery programs.
Development of Novel Biologically Active Compounds: There is an opportunity to investigate the biological profile of this compound and its derivatives. The significant steric bulk of the trityl group could lead to unique interactions with biological targets, potentially resulting in compounds with novel mechanisms of action or improved selectivity. Studies could explore its potential as an anticancer, antimicrobial, or antiviral agent, mirroring the known activities of the broader benzimidazole class.
Advanced Synthesis Methodologies: The ongoing drive for green and sustainable chemistry will spur the development of more efficient and environmentally benign synthetic routes to this compound. This includes the use of novel catalysts, solvent-free reaction conditions, and flow chemistry techniques.
Materials Science Applications: Benzimidazole derivatives have found applications beyond medicine, including in the development of functional materials and organocatalysts. The unique structural and electronic properties conferred by the trityl group could be exploited in the design of new materials with specific optical or electronic characteristics.
Q & A
Q. What are the standard protocols for synthesizing 2-Trityl-1H-benzo[d]imidazole derivatives?
- Methodological Answer : Synthesis typically involves multi-step reactions under reflux conditions with catalysts (e.g., SiO₂ for improved yield and selectivity ). Key steps include:
- Condensation of substituted benzaldehydes with o-phenylenediamine derivatives in polar solvents (e.g., ethanol or DMF).
- Tritylation using triphenylmethyl chloride in the presence of a base (e.g., triethylamine) to protect reactive sites.
- Purification via column chromatography or recrystallization, validated by melting point analysis and NMR spectroscopy .
Q. How are NMR and X-ray crystallography employed to confirm the structure of this compound compounds?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic proton signals (δ 7.0–8.5 ppm) and trityl group protons (δ 6.5–7.5 ppm) to confirm substitution patterns. Integration ratios validate stoichiometry .
- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., planar benzimidazole core with ~61.96° dihedral angle to aryl substituents), ensuring structural fidelity .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the electronic properties of this compound derivatives?
- Methodological Answer :
- Use B3LYP/6-31G* hybrid functionals to optimize molecular geometry and compute HOMO-LUMO gaps, correlating with experimental UV-Vis spectra .
- Electron density maps (e.g., Laplacian analysis) identify nucleophilic/electrophilic regions, guiding reactivity predictions in drug design .
Q. What strategies resolve contradictory biological activity data across studies involving benzimidazole analogs?
- Methodological Answer :
- Replicate assays : Control variables like solvent polarity (e.g., DMSO vs. aqueous buffers) and cell lines (e.g., MCF-7 vs. HeLa) to isolate activity discrepancies .
- Meta-analysis : Aggregate data from PubMed, Scopus, and Web of Science using keywords (e.g., "2-Trityl-benzimidazole antimicrobial") to identify trends or outliers .
Q. How does catalytic SiO₂ enhance the synthesis of this compound derivatives?
- Methodological Answer :
- Nano-SiO₂ provides acidic sites that accelerate cyclocondensation via proton transfer, reducing reaction time from 24h to 6h .
- Post-synthesis, SiO₂ is removed via filtration, minimizing byproducts (validated by TLC and GC-MS).
Q. What molecular docking approaches validate the binding affinity of 2-Trityl-benzimidazoles to biological targets?
- Methodological Answer :
- Use AutoDock Vina to simulate ligand-receptor interactions (e.g., EGFR inhibition). Parameters include:
- Grid box centered on ATP-binding pockets (coordinates: x=15.4, y=22.8, z=18.9).
- Binding poses with ΔG < -7.0 kcal/mol indicate high affinity, cross-validated by in vitro IC₅₀ assays .
Data Analysis and Optimization
Q. How are reaction conditions optimized for high-yield synthesis of 2-Trityl derivatives?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst loading (5–20 mol% SiO₂) to identify optimal parameters via response surface methodology .
- Kinetic studies : Monitor progress via in-situ FT-IR to detect intermediate formation (e.g., Schiff bases at 1650 cm⁻¹) .
Q. What analytical techniques differentiate polymorphic forms of this compound?
- Methodological Answer :
- PXRD : Compare diffraction patterns (e.g., peaks at 2θ = 12.5°, 17.8°) to reference data.
- DSC : Identify melting endotherms (e.g., sharp peak at 303°C for Form I vs. broad at 298°C for Form II) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
